molecular formula C17H24N2O B3919693 (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

(4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol

Cat. No. B3919693
M. Wt: 272.4 g/mol
InChI Key: PQHNLRVFNADHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as IPPIM, is a novel compound that has gained attention in the scientific community due to its potential for use in various research applications.

Mechanism of Action

The exact mechanism of action of (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is not fully understood. However, it has been suggested that it may modulate the activity of certain enzymes and signaling pathways, leading to its observed effects. For example, (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
(4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in lab experiments is its high purity and good yields obtained through the synthesis method. Additionally, its potential therapeutic applications make it a promising compound for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully explore its effects.

Future Directions

There are several future directions for research on (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies could explore its effects on neuronal function and its ability to cross the blood-brain barrier. Additionally, research could investigate its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Finally, studies could explore the potential of (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol as a chemotherapeutic agent for the treatment of cancer.

Scientific Research Applications

(4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been found to have potential as a therapeutic agent for the treatment of various diseases. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties. Studies have also suggested that (4-isopropylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol may have neuroprotective effects and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(3-methyl-2-propylimidazol-4-yl)-(4-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-5-6-16-18-11-15(19(16)4)17(20)14-9-7-13(8-10-14)12(2)3/h7-12,17,20H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHNLRVFNADHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=C(C=C2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-2-propyl-1H-imidazol-5-yl)[4-(propan-2-yl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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